molecular formula C8H16O3 B8674934 Ethyl 2-hydroxy-2,3-dimethylbutanoate

Ethyl 2-hydroxy-2,3-dimethylbutanoate

Cat. No.: B8674934
M. Wt: 160.21 g/mol
InChI Key: AFZAUDVCXPWZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-2,3-dimethylbutanoate is a branched-chain ester featuring a hydroxyl group at position 2 and methyl substituents at positions 2 and 3 of the butanoate backbone. Esters with hydroxyl and methyl groups are critical in pharmaceutical synthesis, flavor chemistry, and polymer industries due to their reactivity and stereochemical complexity [1], [12].

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-hydroxy-2,3-dimethylbutanoate

InChI

InChI=1S/C8H16O3/c1-5-11-7(9)8(4,10)6(2)3/h6,10H,5H2,1-4H3

InChI Key

AFZAUDVCXPWZND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(C)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular features, and applications:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications/Synthesis Insights
Ethyl 2-hydroxy-3-methylbutanoate 129025-85-0 C₇H₁₄O₃ Ester, hydroxyl (C2), methyl (C3) Flavoring agent; intermediate in chiral synthesis [1]
Ethyl 3-hydroxy-2,2-dimethylbutanoate 69737-23-1 C₈H₁₆O₃ Ester, hydroxyl (C3), methyl (C2, C2) Potential use in asymmetric catalysis due to steric hindrance [2]
Ethyl 2-bromo-3,3-dimethylbutanoate 1597397-20-0 C₈H₁₅BrO₂ Ester, bromo (C2), methyl (C3, C3) Reactive intermediate for nucleophilic substitutions [9]
Ethyl 2-amino-2,3-dimethylbutanoate HCl 2361608-94-6 C₈H₁₈ClNO₂ Ester, amino (C2), methyl (C2, C3) Pharmaceutical intermediate (e.g., antiviral agents) [10]
Ethyl 2-acetyl-3-methylbutanoate 1522-46-9 C₉H₁₆O₃ Ester, acetyl (C2), methyl (C3) Precursor for ketone-containing APIs [12]

Key Differences and Implications

Substituent Position and Reactivity
  • Hydroxyl vs. Bromo/Amino Groups: Ethyl 2-hydroxy-3-methylbutanoate (C2 hydroxyl) is more polar than its bromo or amino analogs, influencing solubility in aqueous media [1]. The bromo derivative (Ethyl 2-bromo-3,3-dimethylbutanoate) exhibits higher reactivity in SN2 reactions due to the leaving group capability of bromine [9]. The amino variant (Ethyl 2-amino-2,3-dimethylbutanoate) is a key building block for peptidomimetics, leveraging its nucleophilic amine group [10].
Steric and Stereochemical Effects
  • Methyl Group Arrangement: Ethyl 3-hydroxy-2,2-dimethylbutanoate has geminal methyl groups at C2, creating significant steric hindrance that may slow ester hydrolysis compared to the 2,3-dimethyl configuration [2]. The 2,3-dimethyl substitution in the target compound likely enhances thermal stability due to reduced conformational flexibility.

Pharmaceutical Relevance

  • Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride is a critical intermediate in antiviral drug synthesis, highlighting the importance of stereochemistry in biological activity [10].
  • The acetylated analog (Ethyl 2-acetyl-3-methylbutanoate) serves as a ketone donor in API synthesis, enabling carbon-carbon bond formation [12].

Industrial and Catalytic Uses

  • Hydroxyl-bearing esters like Ethyl 2-hydroxy-3-methylbutanoate are employed in asymmetric catalysis, where the hydroxyl group coordinates metal catalysts to enhance enantioselectivity [1].
  • Brominated esters (e.g., Ethyl 2-bromo-3,3-dimethylbutanoate) are precursors in polymer cross-linking due to their radical reactivity [9].

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